2-((4-chlorobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole
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Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE is a heterocyclic compound that features an imidazole ring substituted with a 4-chlorophenylmethylsulfanyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various electrophiles such as halogens or nitro groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole .
- 1-(4-Chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole .
Uniqueness
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1-METHYL-5-PHENYL-1H-IMIDAZOLE is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenylmethylsulfanyl group and a phenyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H15ClN2S |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-5-phenylimidazole |
InChI |
InChI=1S/C17H15ClN2S/c1-20-16(14-5-3-2-4-6-14)11-19-17(20)21-12-13-7-9-15(18)10-8-13/h2-11H,12H2,1H3 |
InChI Key |
CRLORTZRKPZFPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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